2-(1H-pyrrol-2-yl)acetic Acid

描述

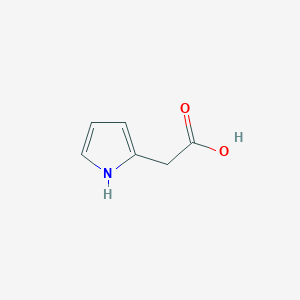

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(1H-pyrrol-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c8-6(9)4-5-2-1-3-7-5/h1-3,7H,4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVUHUYQEAGMUNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400972 | |

| Record name | 2-(1H-pyrrol-2-yl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79673-53-3 | |

| Record name | 2-(1H-pyrrol-2-yl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-pyrrol-2-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 1h Pyrrol 2 Yl Acetic Acid

Established Synthetic Pathways for 2-(1H-pyrrol-2-yl)acetic Acid

The synthesis of this compound and its derivatives has been approached through various methodologies, ranging from classical multi-step sequences to more modern, efficient strategies employing heterogeneous catalysis and one-pot procedures.

Conventional Synthetic Approaches

Commonly reported conventional strategies include:

Radical Aromatic Substitution: This method involves the substitution of a hydrogen atom on the pyrrole (B145914) ring with an acetic acid moiety via a radical intermediate. scispace.com

Use of Alkyl Diazoacetates: Reactions involving alkyl diazoacetates can introduce the acetic acid side chain onto the pyrrole nucleus. scispace.com

Friedel-Crafts-Reduction Process: This two-step approach typically involves an initial Friedel-Crafts acylation of the pyrrole ring with a reagent like ethoxalyl chloride, followed by a reduction of the resulting keto group. scispace.com

Iodine-Transfer Radical Addition: This process utilizes iodoacetic acids to add the acetic acid group to the pyrrole ring through a radical mechanism. scispace.com

Alkylation via Lithiation: This method involves the deprotonation of the pyrrole ring using a strong base like an organolithium reagent, followed by alkylation of the resulting lithiated species with a suitable electrophile to introduce the acetic acid side chain. scispace.com

Heterogeneous Catalysis in the Synthesis of Pyrrole-2-acetic Acid Derivatives

To overcome the limitations of conventional methods, a general and efficient protocol for synthesizing pyrrole-2-acetic acid derivatives has been developed under fully heterogeneous conditions. rsc.org This approach offers significant advantages in terms of sustainability, as the use of solid-supported reagents simplifies product isolation, minimizes solvent use, and avoids complex work-up procedures. scispace.com

The strategy is a two-step process that begins with the reaction of pyrroles with β-nitroacrylates. scispace.com

Step 1: Friedel-Crafts-Elimination: An initial one-pot reaction between a pyrrole and a β-nitroacrylate derivative yields 2-pyrrolylacrylate derivatives. scispace.com

Step 2: Reduction: The intermediate is then subjected to a reduction step. The choice of substrate in the first step dictates the final product. If the β-nitroacrylate has a benzylic ester, the reduction yields the corresponding pyrrole-2-acetic acids. Alternatively, if the ester is non-benzylic, the corresponding pyrrole-2-acetic acid esters are produced. scispace.com

Data sourced from a 2016 study on heterogeneous synthesis. scispace.com

One-Pot Synthesis Strategies for Pyrrole Derivatives

One-pot syntheses are highly valued in organic chemistry for their efficiency, reduced waste, and operational simplicity. In the context of pyrrole chemistry, such strategies have been developed to construct complex derivatives from simple starting materials in a single reaction vessel.

For instance, 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters have been synthesized in yields up to 77% through a one-pot reaction. researchgate.net This process involves the reaction of lithiated propargylamines with isothiocyanates, followed by sequential treatment with t-BuOK–DMSO and alkyl 2-bromoacetates. The reaction proceeds through the initial formation of a thiophene (B33073) core, which then undergoes recyclization to the pyrrole nucleus at a higher temperature. researchgate.net

Furthermore, the initial stage of the heterogeneous synthesis described previously is itself a one-pot Friedel-Crafts-elimination process that efficiently produces 2-pyrrolylacrylate derivatives under mild conditions and in short reaction times. scispace.com Acetic acid has also been employed as a catalyst in one-pot syntheses to produce pyrrolo[1,2-a]quinoxaline (B1220188) derivatives, demonstrating the utility of simple catalysts in complex transformations. researchgate.netlondonmet.ac.uk

Derivatization Strategies for this compound

The carboxylic acid functional group and the pyrrole ring of this compound offer multiple sites for chemical modification, allowing for the synthesis of a wide array of derivatives with potentially diverse properties.

Esterification and Amidation Reactions

The carboxylic acid moiety is readily converted into esters and amides, which are fundamental transformations in medicinal chemistry. rsc.org

Esterification: This reaction typically involves heating a carboxylic acid and an alcohol in the presence of an acid catalyst. libretexts.org For example, methyl-2-[(3-cyano-5-aryl-1H-pyrrol-2-yl)thio]acetates have been synthesized by refluxing the parent carboxylic acid in methanol (B129727) with a catalytic amount of sulfuric acid. nih.gov This reversible reaction can be driven to completion by using an excess of the alcohol or by removing the water formed as a byproduct. libretexts.org

Amidation: Amides are formed by the reaction of carboxylic acids with amines. libretexts.org Direct condensation can be challenging, but various coupling agents can facilitate the reaction. A common derivatization involves converting the ester to an amide or a related functional group. For instance, 2-[(3-cyano-5-aryl-1H-pyrrol-2-yl)thio]acetohydrazides are prepared by treating the corresponding methyl ester with hydrazine (B178648) hydrate (B1144303) in methanol at room temperature. nih.gov These hydrazides can be further reacted, for example, with phenyl isothiocyanate to yield N-phenylhydrazinecarbothioamides. nih.gov

Table 2: Examples of Esterification and Amidation of Pyrrole Acetic Acid Derivatives

| Starting Material | Reagent(s) | Product Type | Reaction Conditions |

|---|---|---|---|

| 2-[(5-aryl-3-cyano-1H-pyrrol-2-yl)thio]-acetic acid | Methanol, H₂SO₄ (cat.) | Methyl Ester | Reflux, 2 h |

| Methyl-2-[(3-cyano-5-aryl-1H-pyrrol-2-yl)thio]acetate | Hydrazine hydrate | Acetohydrazide | Methanol, Room Temp, 2 h |

| 2-[(3-cyano-5-aryl-1H-pyrrol-2-yl)thio]acetohydrazide | Phenyl isothiocyanate | N-phenylhydrazinecarbothioamide | Ethanol, Reflux, 3 h |

Data sourced from a 2022 study on pyrrole derivatives. nih.gov

Functionalization of the Pyrrole Ring System

The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. researchgate.net This reactivity allows for the introduction of various functional groups onto the ring, further diversifying the chemical space accessible from this compound.

The functionalization can be achieved through various catalytic and non-catalytic methods. researchgate.net A classic example of an electrophilic substitution reaction on a pyrrole ring is the Vilsmeier-Haack reaction. This process was used in the synthesis of [5-(4-pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid, demonstrating that the pyrrole ring can be acylated even with the acetic acid side chain present. nih.gov Modern methods also focus on the direct C-H functionalization of pyrroles, which can be achieved using various metal catalysts or under metal-free oxidative conditions. researchgate.net These strategies provide powerful tools for modifying the pyrrole core of this compound and its derivatives, enabling the synthesis of highly functionalized molecules.

2

1 Halogenation and Substituent Effects on Pyrrole-Acetic Acid Scaffolds

The introduction of halogen atoms onto the pyrrole ring of pyrrole-acetic acid derivatives is a key transformation for modifying their chemical properties. The pyrrole ring is highly activated towards electrophilic substitution, which typically occurs at the C5 position, or the C2 position if C5 is occupied. The acetic acid side chain at the C2 position is an electron-withdrawing group, which can influence the regioselectivity of halogenation.

Research into the halogenation of related pyrrole compounds provides insight into the expected reactivity of this compound. For instance, electrophilic chlorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate with N-chlorosuccinimide has been shown to be selective for the position adjacent to the electron-donating methyl group. researchgate.net Fluorination of the same substrate using Selectfluor in a mixture of acetonitrile (B52724) and acetic acid resulted in the formation of the 4-fluoro substituted product. researchgate.netnih.gov

A green chemistry approach for the halogenation of aromatic heterocycles, including pyrroles, utilizes ammonium (B1175870) halides in the presence of hydrogen peroxide in an acetic acid solvent. cdnsciencepub.com This method generates a "Br+" or "I+" equivalent in situ for the electrophilic substitution. The general principles of electrophilic substitution on pyrroles indicate that the reaction proceeds through a stable carbocation intermediate, with substitution preferentially occurring at the 2- and 5-positions due to greater delocalization of the positive charge in the transition state. slideshare.net

The presence of an electron-withdrawing substituent, such as the acetic acid group at the 2-position, is expected to deactivate the pyrrole ring towards electrophilic attack. However, substitution is still anticipated to occur, likely at the 4 or 5-position. The precise outcome of halogenation on this compound itself would depend on the specific halogenating agent and reaction conditions employed.

2 Introduction of Diverse Pharmacophores and Benzoyl Moieties

The this compound scaffold serves as a versatile starting material for the introduction of various pharmacophores and benzoyl moieties, leading to a wide range of biologically active compounds.

A notable example is the synthesis of [5-(4-pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid. This compound has been synthesized through a Vilsmeier-Haack process, among other methods. nih.gov The Vilsmeier-Haack reaction is a formylation reaction that can also be used to introduce other acyl groups onto electron-rich aromatic rings like pyrrole. chemistrysteps.comijpcbs.comorganic-chemistry.orgwikipedia.org This reaction typically involves the use of a substituted amide, such as dimethylformamide, and phosphorus oxychloride to generate an electrophilic iminium salt that then reacts with the pyrrole ring. chemistrysteps.comwikipedia.org

The synthesis of (5-benzoyl-1-methyl-1H-pyrrol-2-yl)acetic acid further illustrates the introduction of a benzoyl group onto the pyrrole nucleus. researchgate.net In this case, the pyrrole nitrogen is first methylated before the benzoylation step.

Beyond benzoyl groups, other pharmacophores can be incorporated. For example, 2-[(3-cyano-5-aryl-1H-pyrrol-2-yl)thio]acetic acids have been synthesized through the cycloaddition reaction of 2-mercaptoacetic acid with 2-(2-oxo-2-arylethyl)malononitriles under phase transfer catalysis conditions. nih.gov This demonstrates the versatility of the pyrrole scaffold in accommodating different functional groups and ring systems. The following table summarizes the synthesis of some benzoyl and thio-acetic acid derivatives of pyrrole.

Table 1: Synthesis of Benzoyl and Thio-Acetic Acid Derivatives of Pyrrole

| Starting Material(s) | Reagents and Conditions | Product | Reference |

| Pyrrole derivative | Vilsmeier-Haack process | [5-(4-pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid | nih.gov |

| 1-methyl-pyrrole-2-acetic acid derivative | Benzoylation | (5-benzoyl-1-methyl-1H-pyrrol-2-yl)acetic acid | researchgate.net |

| 2-(2-oxo-2-arylethyl)malononitriles, 2-mercaptoacetic acid | K2CO3, TBAB, dioxane | 2-[(3-cyano-5-aryl-1H-pyrrol-2-yl)thio]acetic acids | nih.gov |

3 Cyclocondensation Reactions and Heterocycle Formation

1 Synthesis of Pyrrolyl-Quinoxaline Derivatives from 2-oxo-2-(1H-pyrrol-2-yl)acetic Acid

The synthesis of pyrrolo[1,2-a]quinoxalines, a class of fused heterocyclic compounds with significant biological and photophysical properties, can be achieved through various synthetic routes. While direct synthesis from 2-oxo-2-(1H-pyrrol-2-yl)acetic acid is not extensively documented, the formation of this scaffold often involves the condensation of a pyrrole-containing precursor with a derivative of benzene.

A common strategy for the synthesis of pyrrolo[1,2-a]quinoxalines involves the condensation of 2-(1H-pyrrol-1-yl)aniline with various aldehydes in the presence of an acid catalyst, such as acetic acid in ethanol. nih.gov This reaction proceeds via a Pictet-Spengler type mechanism. Another approach describes a transition metal-free, one-pot synthesis of pyrrolo[1,2-a]quinoxalines from pyrrole-2-carboxamides. rsc.orgnih.gov

The Pictet–Spengler reaction has been employed for the synthesis of 4,5-dihydropyrrolo[1,2-a]quinoxalines and their subsequent aromatization to pyrrolo[1,2-a]quinoxalines. unisi.it This reaction can be catalyzed by surfactants like p-dodecylbenzene sulphonic acid in green solvents. unisi.it The general scheme for the synthesis of pyrrolo[1,2-a]quinoxalines from 2-(1H-pyrrol-1-yl)aniline is presented below.

Scheme 1: General Synthesis of Pyrrolo[1,2-a]quinoxalines

2 Synthesis of Pyrrolyl-Benzimidazole Derivatives

Pyrrolyl-benzimidazole derivatives represent another important class of heterocyclic compounds. Their synthesis can be accomplished through the condensation of ortho-phenylenediamine derivatives with pyrrole-containing precursors.

One synthetic route involves the reaction of a substituted ortho-phenylenediamine with para-aminobenzoic acid to form a substituted-(1H-benzo[d]imidazol-2-yl)aniline intermediate. This intermediate is then treated with 2,5-dimethoxytetrahydrofuran (B146720) in glacial acetic acid to construct the pyrrole ring, yielding substituted 2-(4-(1H-pyrrol-1-yl)phenyl)-1H-benzo[d]imidazole derivatives.

An alternative method describes the synthesis of 2-(1H-pyrrol-2-yl)-1H-benzimidazole through a two-step reaction. First, o-phenylenediamine (B120857) is mixed with the desired carboxaldehyde at room temperature. The resulting crude product is then oxidized with air flow at elevated temperatures to yield the final benzimidazole (B57391) derivative. unicamp.br The following table outlines a synthetic approach to pyrrolyl-benzimidazoles.

Table 2: Synthesis of Substituted Pyrrolyl-Benzimidazoles

| Starting Material 1 | Starting Material 2 | Reagents and Conditions | Intermediate Product | Final Product | Reference |

| Substituted o-phenylenediamine | p-aminobenzoic acid | Ethanol, reflux; 10% NaOH | Substituted-(1H-benzo[d]imidazol-2-yl)aniline | - | |

| Substituted-(1H-benzo[d]imidazol-2-yl)aniline | 2,5-dimethoxytetrahydrofuran | Glacial acetic acid, reflux | - | Substituted 2-(4-(1H-pyrrol-1-yl)phenyl)-1H-benzo[d]imidazole |

3 Formation of Pyrrolo[3,4-c]pyrrole (B14788784) Systems from Acetic Acid Derivatives

The pyrrolo[3,4-c]pyrrole core is a significant structural motif, and its synthesis can be approached in several ways. While direct synthesis from this compound is not well-documented, related acetic acid derivatives can be envisioned as potential precursors.

The synthesis of N-substituted pyrrolo[3,4-c]pyrroles has been described, for instance, by reacting a pre-formed 1,4-diketo-3,6-diphenyl-pyrrolo[3,4-c]pyrrole with a compound that introduces the N-substituent, such as benzoyl chloride. google.com This suggests that the pyrrolo[3,4-c]pyrrole skeleton is first constructed, and then functionalized.

Another approach to related fused pyrrole systems involves the intramolecular cycloaddition of azomethine ylides. For example, the condensation of N-alkenyl aldehydes with α-amino acids can generate azomethine ylides that undergo intramolecular cycloaddition to yield polycyclic pyrrole-containing compounds. nih.gov Although this does not directly start from a pyrrole-acetic acid, it highlights a strategy for forming fused pyrrole ring systems.

4 Hydrazone and Azomethine Derivatives of Pyrrole-Carbaldehydes and Pyrrole-Acetic Acid

Hydrazones and azomethines are important functional groups that can be readily prepared from carbonyl compounds, including derivatives of pyrrole-acetic acid. These derivatives are valuable intermediates in the synthesis of more complex heterocyclic systems and often exhibit biological activity themselves.

Hydrazones, which contain the -NHN=CH- group, are typically synthesized by heating a hydrazide with an aldehyde or ketone in a suitable solvent, often with an acid catalyst. nih.govjocpr.com For instance, hydrazide-hydrazone derivatives can be prepared from cyanoacetylhydrazine and various acetylpyridines. nih.gov The synthesis of 2-{2-[(3-cyano-5-aryl-1H-pyrrol-2-yl)thio]acetyl}-N-phenyl-hydrazinecarbothioamides has also been reported, starting from the corresponding acetohydrazide. nih.gov

Azomethines, or Schiff bases, are formed through the condensation of a primary amine with an aldehyde or ketone. The synthesis of azomethines from ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate has been described, where the formyl group reacts with various amines to form the C=N bond. researchgate.net

The general reaction for the formation of hydrazones from a hydrazide and a carbonyl compound is depicted below.

Scheme 2: General Synthesis of Hydrazones

Green Chemistry Approaches in the Synthesis of this compound and its Analogs

In response to the growing need for environmentally sustainable chemical manufacturing, green chemistry principles are increasingly being applied to the synthesis of pharmaceutically important molecules like this compound and its derivatives. These approaches focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. Key strategies include the use of heterogeneous catalysts, alternative energy sources such as microwave and ultrasound irradiation, and the adoption of greener solvents.

Alternative energy sources have also been explored to enhance the efficiency and environmental profile of pyrrole synthesis. Microwave-assisted synthesis has emerged as a powerful tool, often leading to dramatic reductions in reaction times, from hours to minutes, and increased product yields. beilstein-journals.orgelement-msc.rumdpi.com This technique allows for selective and rapid heating of the reaction mixture, which can enhance reaction rates and selectivity. element-msc.ru Similarly, ultrasound-assisted synthesis is recognized as a green and eco-friendly method. researchgate.netnih.gov The use of ultrasonic irradiation can accelerate reactions through acoustic cavitation, leading to milder reaction conditions, shorter durations, and higher yields. nih.govnih.gov For instance, the synthesis of pyrrole dihydropyrimidinones has been successfully achieved using ultrasound in lactic acid, a green and recyclable solvent. researchgate.netsemanticscholar.org

The replacement of conventional, often toxic and volatile, organic solvents with environmentally benign alternatives is another cornerstone of green chemistry. semanticscholar.org Lactic acid, for example, has been used as a less volatile and more easily recyclable alternative to acetic acid in the Knorr pyrrole synthesis, with ultrasound irradiation further increasing the reaction rate and avoiding the need for high temperatures. semanticscholar.org

These green methodologies offer significant advantages over traditional synthetic routes, which often rely on harsh reaction conditions, stoichiometric reagents, and extensive purification steps. scispace.com By incorporating principles such as heterogeneous catalysis and alternative energy sources, the synthesis of this compound and its analogs can be made more efficient, economical, and environmentally responsible.

Table 1: Comparison of Green Synthetic Methodologies for Pyrrole Derivatives

| Methodology | Key Features | Catalyst/Reagents | Energy Source | Solvent | Advantages | Reference |

|---|---|---|---|---|---|---|

| Heterogeneous Synthesis | Two-step, one-pot Friedel–Crafts-elimination process | Solid-supported reagents, 10% Pd/C | Conventional Heating (70°C) | Ethanol | Minimizes solvent use, avoids wasteful work-up, good to excellent yields (53–87%) | rsc.orgscispace.com |

| Microwave-Assisted Synthesis | Rapid, efficient cyclocondensation reactions | Various, including catalyst-free conditions | Microwave Irradiation | Often solvent-free or in green solvents like ethanol | Reduced reaction times (minutes vs. hours), enhanced yields, high atom economy | beilstein-journals.orgnih.govmdpi.com |

| Ultrasound-Assisted Synthesis | One-pot condensation reactions accelerated by sonication | Often catalyst-free or uses mild catalysts | Ultrasound Irradiation (e.g., 40-500 W) | Green solvents like water or lactic acid | Shorter reaction times, higher yields, milder conditions, energy efficient | researchgate.netnih.govsemanticscholar.orgmdpi.com |

| Phase-Transfer Catalysis (PTC) | Reaction between reagents in immiscible phases | Tetrabutylammonium bromide (TBAB) | Conventional Stirring (Room Temp.) | Dioxane | High yields (85-90%) at room temperature, operational simplicity | nih.gov |

Spectroscopic and Structural Elucidation Studies of 2 1h Pyrrol 2 Yl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts, signal multiplicities, and coupling constants, a precise map of atomic connectivity can be established.

The ¹H NMR spectrum of 2-(1H-pyrrol-2-yl)acetic acid provides a wealth of information. The pyrrole (B145914) ring contains three distinct aromatic protons (H3, H4, and H5) and a proton on the nitrogen atom (N-H). The acetic acid moiety contributes a methylene (B1212753) group (-CH₂-) and a carboxylic acid proton (-COOH).

The pyrrole N-H proton typically appears as a broad singlet at a significantly downfield chemical shift (δ 9.0-12.0 ppm), a consequence of its acidic nature and involvement in hydrogen bonding. The three pyrrole ring protons are found in the aromatic region (δ 6.0-7.0 ppm). Due to the electron-donating nature of the nitrogen atom, these protons are more shielded than those in benzene. Typically, H5 (adjacent to the nitrogen) is the most downfield of the three, followed by H3, and then H4, which is often the most shielded. Spin-spin coupling between these adjacent protons results in characteristic multiplet patterns, typically appearing as triplets or multiplets with coupling constants (J) around 2-4 Hz.

The methylene protons (-CH₂-) of the acetic acid side chain are adjacent to the electron-withdrawing pyrrole ring and typically resonate as a singlet around δ 3.6 ppm. The carboxylic acid proton is highly deshielded and, like the N-H proton, appears as a broad singlet far downfield (δ 10.0-12.0 ppm), with its exact position being highly dependent on solvent and concentration.

For derivatives, such as the methyl ester, the acidic proton signal disappears and a new singlet corresponding to the methyl ester (-OCH₃) protons appears around δ 3.7 ppm. In N-methylated derivatives, the N-H signal is absent, and a singlet for the N-CH₃ group appears around δ 3.5-4.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound Predicted values are based on established data for pyrrole and substituted acetic acid analogs.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -COOH | 10.0 - 12.0 | Broad Singlet (br s) | N/A |

| N-H | 9.0 - 11.0 | Broad Singlet (br s) | N/A |

| H5 (Pyrrole) | ~6.7 | Multiplet (m) | ~2.5 |

| H3 (Pyrrole) | ~6.1 | Multiplet (m) | ~3.0 |

| H4 (Pyrrole) | ~6.0 | Multiplet (m) | ~3.0 |

| -CH₂- | ~3.6 | Singlet (s) | N/A |

The ¹³C NMR spectrum complements the ¹H NMR data by providing direct information about the carbon skeleton. This compound has six distinct carbon signals. The carboxylic acid carbonyl carbon (-COOH) is the most deshielded, appearing significantly downfield (δ 170-180 ppm).

The four carbons of the pyrrole ring resonate in the aromatic region. The C2 carbon, being attached to both the nitrogen and the acetic acid side chain, is typically the most downfield of the ring carbons (δ ~128 ppm). The C5 carbon, also adjacent to the nitrogen, appears around δ ~118 ppm. The C3 and C4 carbons are more shielded and are found further upfield, typically between δ 105-110 ppm. rsc.org The methylene carbon (-CH₂-) of the side chain is found in the aliphatic region, generally around δ 30-35 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on substituent effect calculations and data from analogous pyrrole structures. rsc.org

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -COOH | ~175 |

| C2 (Pyrrole) | ~128 |

| C5 (Pyrrole) | ~118 |

| C3 (Pyrrole) | ~108 |

| C4 (Pyrrole) | ~106 |

| -CH₂- | ~32 |

While 1D NMR is powerful, signal overlap or complex coupling can create ambiguity. Two-dimensional (2D) NMR experiments provide definitive correlations between nuclei to resolve such issues.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other. For this compound, a COSY spectrum would show cross-peaks connecting the signals of H3, H4, and H5, confirming their adjacency on the pyrrole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. An HSQC spectrum would show a correlation between the methylene proton signal (~3.6 ppm) and the methylene carbon signal (~32 ppm), as well as correlations for each pyrrole proton (H3, H4, H5) with its corresponding carbon (C3, C4, C5). This is crucial for unambiguous assignment of the ring carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. This is invaluable for connecting different parts of the molecule. For instance, the methylene (-CH₂-) protons would show an HMBC correlation to the C2 carbon of the pyrrole ring and the carbonyl (-COOH) carbon, confirming the structure of the side chain and its point of attachment.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

The IR spectrum of this compound is characterized by several key absorption bands. A very broad band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is broadened due to strong hydrogen bonding. Superimposed on this, a moderate to sharp peak around 3300-3400 cm⁻¹ corresponds to the N-H stretch of the pyrrole ring.

A strong, sharp absorption band is expected in the region of 1700-1725 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the carboxylic acid. Aromatic C-H stretching vibrations for the pyrrole ring typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group are found just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Pyrrole | 3300 - 3400 | Medium, Sharp |

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, Very Broad |

| Aromatic C-H Stretch | Pyrrole Ring | 3050 - 3150 | Medium |

| Aliphatic C-H Stretch | -CH₂- | 2850 - 2960 | Medium |

| C=O Stretch | Carboxylic Acid | 1700 - 1725 | Strong, Sharp |

| C=C Stretch | Pyrrole Ring | 1500 - 1600 | Medium |

Mass Spectrometry (MS) in Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

For this compound (C₆H₇NO₂), the exact molecular weight is 125.0477 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 125.

The fragmentation pattern provides further structural evidence. A primary and highly characteristic fragmentation pathway for pyrrole-2-acetic acids involves the cleavage of the C-C bond between the methylene group and the pyrrole ring. This results in the formation of a stable pyrrolylmethyl cation (tropylium-like ion) at m/z = 80, which is often the base peak. Another significant fragmentation is the loss of the carboxyl group (-COOH), leading to a fragment at m/z = 80. The loss of a carboxymethyl radical (•CH₂COOH) would result in a fragment ion corresponding to the pyrrole ring at m/z = 66. massbank.eu

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Identity | Formula |

|---|---|---|

| 125 | [M]⁺˙ (Molecular Ion) | [C₆H₇NO₂]⁺˙ |

| 80 | [M - COOH]⁺ or [C₅H₆N-CH₂]⁺ | [C₅H₄N-CH₂]⁺ |

| 66 | [M - •CH₂COOH]⁺ | [C₄H₄N]⁺ |

Advanced Spectroscopic Techniques for Comprehensive Pyrrole Derivative Characterization

Beyond the primary techniques of NMR, IR, and MS, other advanced methods can provide deeper insights into the structural and electronic properties of pyrrole derivatives.

Fluorescence Spectroscopy: Many pyrrole-containing systems are fluorescent. Exciting the molecule with UV or visible light can induce the emission of light at a longer wavelength. The resulting emission spectrum is sensitive to the molecule's electronic structure and its local environment, making it a powerful tool for studying intermolecular interactions and conformational changes.

X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction provides the most definitive structural information. It yields precise bond lengths, bond angles, and details of the three-dimensional packing in the solid state, confirming the connectivity established by NMR and revealing intermolecular forces like hydrogen bonding.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are increasingly used to predict spectroscopic properties. Calculated NMR chemical shifts, vibrational frequencies (IR), and electronic transitions can be compared with experimental data to confirm structural assignments and provide a more profound understanding of the molecule's electronic characteristics.

Solid-State Structural Analysis for this compound Derivatives

A notable example is the crystal structure of Methyl (1H-pyrrol-2-ylcarbonylamino)acetate, an amide derivative. In its solid state, this compound forms centrosymmetric dimers through intermolecular N—H···O hydrogen bonds. researchgate.netnih.gov This dimerization creates a characteristic R2²(10) graph-set motif. These dimers are further interconnected by another set of N—H···O hydrogen bonds, which assemble the dimers into ribbons that extend along the c-axis of the crystal lattice. researchgate.netnih.gov

Similarly, the crystal structure of (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate, an ester derivative, also exhibits dimerization. researchgate.net In this case, adjacent molecules are linked by pairs of intermolecular N—H···O hydrogen bonds, resulting in the formation of inversion dimers characterized by an R2²(14) ring motif. researchgate.net A significant feature of this structure is the near-planarity of the non-hydrogen atoms of the molecule. researchgate.net

The table below summarizes the crystallographic data for these two derivatives, highlighting the key parameters of their solid-state structures.

| Compound Name | Molecular Formula | Crystal System | Space Group | Unit Cell Dimensions | Key Hydrogen Bonding Motif |

|---|---|---|---|---|---|

| Methyl (1H-pyrrol-2-ylcarbonylamino)acetate | C₈H₁₀N₂O₃ | Monoclinic | P2₁/n | a = 11.3398(19) Å b = 5.0732(9) Å c = 16.500(3) Å β = 108.060(3)° | Centrosymmetric dimers via N—H···O bonds (R2²(10) motif), forming ribbons. researchgate.netnih.gov |

| (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate | C₁₀H₁₀N₂O₂ | Monoclinic | P2₁/n | a = 6.2811(2) Å b = 9.4698(3) Å c = 16.3936(5) Å β = 92.645(3)° | Inversion dimers via N—H···O bonds (R2²(14) motif). researchgate.net |

The consistent formation of dimers through hydrogen bonding in both an amide and a more complex ester derivative suggests that this is a predominant and energetically favorable packing strategy for derivatives of this compound. The specific nature of the functional group, however, does influence the finer details of the crystal packing and the resulting supramolecular architecture. Further studies on a wider range of derivatives are necessary to fully elucidate the structure-property relationships within this class of compounds.

Biological and Pharmacological Investigations of 2 1h Pyrrol 2 Yl Acetic Acid and Its Derivatives

Anti-Inflammatory Activities and Mechanistic Insights

Derivatives of 2-(1H-pyrrol-2-yl)acetic acid are recognized for their significant anti-inflammatory properties, a characteristic attributed to the pyrrole (B145914) ring, which is a core structure in several well-known non-steroidal anti-inflammatory drugs (NSAIDs) nih.gov. The primary mechanism of action for the anti-inflammatory effects of many pyrrole derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation.

Research has focused on synthesizing novel pyrrole derivatives to enhance their anti-inflammatory efficacy and selectivity for COX-2 over COX-1, aiming to reduce the gastrointestinal side effects associated with traditional NSAIDs nih.gov. For instance, a series of 1,2,3,5-tetra-substituted pyrrole derivatives have been synthesized and evaluated as COX inhibitors. Within this series, compounds featuring an acetic acid group at position 1 demonstrated the highest activity against both COX-1 and COX-2 openmedicinalchemistryjournal.com.

In vivo studies, such as the carrageenan-induced paw edema model in rats, are commonly used to evaluate the anti-inflammatory potential of these compounds. One such study investigated 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, a derivative of this compound. This compound exhibited potent anti-inflammatory activity, particularly after repeated administration, which was associated with a reduction in local edema and the suppression of the pro-inflammatory cytokine TNF-α nih.govunipi.it. The elevation of the anti-inflammatory cytokine TGF-β1 was also observed, suggesting a modulatory effect on the immune response nih.govunipi.it.

Molecular docking studies have provided further insights into the binding interactions of these pyrrole derivatives with the active sites of COX-1 and COX-2, helping to rationalize their inhibitory activity and guide the design of more potent and selective anti-inflammatory agents openmedicinalchemistryjournal.comnih.gov.

Table 1: Anti-inflammatory Activity of Selected this compound Derivatives

| Compound | Assay | Endpoint | Result | Reference |

|---|---|---|---|---|

| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | Carrageenan-induced paw edema (rat) | Edema inhibition | Significant reduction in paw edema | nih.govunipi.it |

| Substituted 2-[3-(ethoxycarbonyl)-2-methyl-5-(substituted phenyl)-1H-pyrrole-1-yl] alkanoates | COX-1/COX-2 inhibition | IC50 | Compounds 4g, 4h, 4k, and 4l were potent COX-2 inhibitors. Compounds 5b and 5e showed heightened inhibitory activity against COX-1. | openmedicinalchemistryjournal.comnih.gov |

| Pyrrolopyridines 3i and 3l | In vitro pro-inflammatory cytokine inhibitory and in vivo anti-inflammatory activity | Inhibition of inflammation | Promising activity, confirmed by docking studies in the COX-2 binding site. | nih.gov |

Antimicrobial Properties

The pyrrole scaffold is a constituent of various natural and synthetic compounds demonstrating a broad spectrum of antimicrobial activities.

Antibacterial Activities

Numerous derivatives of this compound have been synthesized and evaluated for their antibacterial potential against a range of Gram-positive and Gram-negative bacteria. For example, a series of 2-[(3-cyano-5-aryl-1H-pyrrol-2-yl)thio]acetic acids have been synthesized, indicating the exploration of this class of compounds for biological activity openmedicinalchemistryjournal.com.

Research into pyrrole-2-carboxylate and pyrrole-2-carboxamide derivatives has shown promising results. One study reported the synthesis of 1H-pyrrole-2-carboxylate derivatives with antibacterial activity against Mycobacterium tuberculosis H37Rv nanobioletters.com. Another area of investigation involves 1H-pyrrole-2,5-dicarboxylic acid, which has been identified as a quorum-sensing inhibitor. This compound can act as an antibiotic accelerant against Pseudomonas aeruginosa, a significant pathogen, by disrupting its cell-to-cell communication system nih.gov.

Furthermore, pyrrole-2-carboxylic acid produced by the endophytic bacterium Bacillus cereus has been shown to exhibit broad-spectrum antimicrobial activity unipi.it. The minimal inhibitory concentration (MIC) values of 1H-pyrrole-2-carboxylic acid have been determined against pathogenic bacteria such as Vibrio parahaemolyticus and Vibrio cholerae unipi.it.

Table 2: Antibacterial Activity of Selected this compound Derivatives

| Compound/Derivative | Bacterial Strain(s) | Activity/MIC | Reference |

|---|---|---|---|

| 1H-pyrrole-2,5-dicarboxylic acid | Pseudomonas aeruginosa | Quorum sensing inhibitor, antibiotic accelerant | nih.gov |

| 1H-pyrrole-2-carboxylic acid | Vibrio parahaemolyticus | 25 µg/ml | unipi.it |

| 1H-pyrrole-2-carboxylic acid | Vibrio cholerae | 50 µg/ml | unipi.it |

| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Mycobacterium tuberculosis H37Rv | 0.7 µg/mL | nanobioletters.com |

Antifungal Activities

The antifungal properties of pyrrole derivatives have also been a subject of investigation. Naturally occurring pyrroles like pyrrolnitrin and fludioxonil are known for their broad-spectrum antifungal activity nih.gov. Synthetic derivatives of this compound have been explored for their potential to combat various fungal pathogens.

In one study, a series of novel pyrrole derivatives were synthesized and screened for their antifungal activity against Aspergillus niger and Candida albicans. Some of these compounds demonstrated significant antifungal effects nih.gov. The structural modifications of the pyrrole ring and its substituents play a crucial role in determining the antifungal potency and spectrum of activity.

Anticancer and Cytotoxic Effects

The pyrrole ring is a key structural motif in several approved anticancer drugs, such as Sunitinib and Ulixertinib, which act as protein kinase inhibitors nih.gov. This has spurred extensive research into the synthesis and evaluation of novel pyrrole derivatives, including those based on this compound, as potential anticancer agents.

Numerous studies have demonstrated the cytotoxic effects of various pyrrole derivatives against a panel of human cancer cell lines. For instance, a series of new pyrrole derivatives were evaluated for their antitumor activity against human adenocarcinoma cell lines, including LoVo (colon), MCF-7 (breast), and SK-OV-3 (ovary) nih.gov. Several of these compounds exhibited dose- and time-dependent cytotoxic activity, with some showing particular potency against the LoVo colon cancer cell line nih.gov.

The mechanisms underlying the anticancer effects of these compounds are varied and can include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key enzymes involved in cancer progression. For example, certain pyrrolo[2,3-d]pyrimidine derivatives containing urea moieties have been shown to induce apoptosis through the intrinsic pathway and cause cell cycle arrest in cancer cells nanobioletters.com. Similarly, a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester derivative was found to inhibit the proliferation of head and neck squamous cell carcinoma (HNSCC) cell lines by impairing mitotic spindle formation and inducing apoptosis nih.gov.

Table 3: Cytotoxic Activity of Selected this compound Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Pyrrolo[2,3-d]pyrimidine derivative 10a | PC3 (prostate) | 0.19 | nanobioletters.com |

| Pyrrolo[2,3-d]pyrimidine derivative 10b | MCF-7 (breast) | 1.66 | nanobioletters.com |

| Pyrrolo[2,3-d]pyrimidine derivative 9e | A549 (lung) | 4.55 | nanobioletters.com |

| (E/Z)-N'-((1H-pyrrol-2-yl)methylene)-2-(benzo[d]oxazol-2-ylthio)acetohydrazide (6b) | HepG2 (liver) | 6.83 | openmedicinalchemistryjournal.com |

| (E/Z)-N'-((1H-pyrrol-2-yl)methylene)-2-(benzo[d]oxazol-2-ylthio)acetohydrazide (6b) | MCF-7 (breast) | 3.64 | openmedicinalchemistryjournal.com |

| (E/Z)-N'-((1H-pyrrol-2-yl)methylene)-2-(benzo[d]oxazol-2-ylthio)acetohydrazide (6b) | MDA-MB-231 (breast) | 2.14 | openmedicinalchemistryjournal.com |

| (E/Z)-N'-((1H-pyrrol-2-yl)methylene)-2-(benzo[d]oxazol-2-ylthio)acetohydrazide (6b) | HeLa (cervix) | 5.18 | openmedicinalchemistryjournal.com |

Enzyme Inhibition Studies

Beyond their anti-inflammatory action via COX inhibition, derivatives of this compound have been investigated as inhibitors of other clinically relevant enzymes.

Aldose Reductase Inhibitory Activity of Pyrrolyl-Acetic Acid Derivatives

Aldose reductase is an enzyme implicated in the pathogenesis of diabetic complications. The inhibition of this enzyme is a key therapeutic strategy to prevent or ameliorate conditions such as diabetic neuropathy, retinopathy, and nephropathy. A pyrrolyl-acetic acid compound has been identified as a potent aldose reductase inhibitor nih.gov.

Further research has explored the structure-activity relationships of these compounds. For example, the synthesis and evaluation of pyrrolyl-propionic and -butyric acid derivatives were undertaken to study the effect of varying the length of the methylene (B1212753) chain connecting the pyrrole ring to the carboxylic acid group nih.gov. Additionally, [5-(4-Pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid was synthesized and confirmed to inhibit the aldose reductase enzyme nih.gov.

A series of 3-aroyl and 2,4-bis-aroyl derivatives of (pyrrol-1-yl)acetic acid were synthesized and tested for their ability to inhibit aldose reductase. Several of these compounds exhibited considerable activity, with the most potent derivative, [2,4-bis(4-methoxybenzoyl)pyrrol-1-yl]acetic acid, showing potency comparable to that of known aldose reductase inhibitors acs.org.

Table 4: Aldose Reductase Inhibitory Activity of Selected this compound Derivatives

| Compound/Derivative | Enzyme Source | IC50 (µM) | Reference |

|---|---|---|---|

| [2,4-bis(4-methoxybenzoyl)pyrrol-1-yl]acetic acid (75) | Not specified | Favorable compared to tolrestat, epalrestat, zopolrestat, and fidarestat | acs.org |

| Pyrrolyl-acetic acid compound I | Not specified | Potent inhibitor | nih.gov |

| [5-(4-Pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid | Not specified | Inhibits aldose reductase | nih.gov |

DNA Gyrase Inhibition by Pyrrole-Thiazole Acetic Acid Scaffolds

DNA gyrase is an essential bacterial enzyme that plays a critical role in DNA replication, transcription, and repair, making it a validated target for antibacterial drugs. rsc.org The GyrB subunit, which possesses ATPase activity, is a particular focus for inhibitors. mdpi.com Pyrrole-containing compounds, including pyrrolamides and those with a pyrrole-thiazole scaffold, have emerged as potent inhibitors of this enzyme. rsc.orgnih.gov

Research into novel Escherichia coli DNA gyrase inhibitors has explored derivatives of 4,5-dibromo-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide. One series of these compounds, based on a 2-(2-aminothiazol-4-yl)acetic acid scaffold, demonstrated DNA gyrase inhibition with IC₅₀ values ranging from 15.9 to 169 μM. mdpi.comrsc.org These "ring-opened" analogues were found to be weaker inhibitors compared to their more rigid counterparts, which displayed submicromolar to low micromolar inhibition (IC₅₀ values between 0.891 and 10.4 μM). mdpi.comrsc.org

The pyrrolamide class of DNA gyrase inhibitors was identified through fragment-based lead generation using NMR screening. nih.gov This approach led to the development of compounds with significant potency. Optimization of a lead compound resulted in pyrrolamides that not only inhibit the enzyme but also exhibit antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae. nih.govnih.gov The binding mode for these inhibitors involves the pyrrole NH group forming a hydrogen bond with the side chain of Asp73 in the ATP-binding site of GyrB. nih.gov

Other Relevant Enzymatic Targets

Beyond DNA gyrase, derivatives of this compound have been investigated as inhibitors of other significant enzymatic targets.

One such target is aldose reductase . The compound [5-(4-Pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid was synthesized and found to inhibit this enzyme. mdpi.com Aldose reductase is implicated in the development of diabetic complications, making its inhibitors therapeutically relevant.

Another area of investigation is the cyclooxygenase (COX) enzymes . Pyrrole carboxylic acid derivatives have been evaluated for their COX-1 and COX-2 inhibitory properties. nih.gov Research into pyrrole derivatives as dual COX-2/lipoxygenase (LOX) inhibitors has also been conducted, presenting a safer alternative to traditional non-steroidal anti-inflammatory drugs (tNSAIDs). nih.gov

Additionally, novel pyrrole derivatives have been designed and evaluated as potential multi-target agents for Alzheimer's disease by inhibiting enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) . acs.org

Insecticidal Efficacy and Agrochemical Potential of Pyrrole Derivatives

The pyrrole moiety is a key structural feature in a range of natural and synthetic compounds with significant agrochemical activity. bmbreports.orgals-journal.com A notable example is Chlorfenapyr, a commercialized insecticide-miticide derived from the pyrrole class. als-journal.com

Numerous studies have demonstrated the insecticidal potential of newly synthesized pyrrole derivatives. A series of 2-[(3-cyano-5-aryl-1H-pyrrol-2-yl)thio]acetic acids and related compounds were tested against the cotton leafworm, Spodoptera littoralis. bmbreports.org Several of these derivatives exhibited high insecticidal bioefficacy, with LC₅₀ values indicating potent activity. bmbreports.org For instance, compound 7a (2-[(3-cyano-5-phenyl-1H-pyrrol-2-yl)thio]acetohydrazide) showed an exceptionally low LC₅₀ value of 0.1306 ppm, comparable to the commercial insecticide Dimilin.

The structure-activity relationship (SAR) in these studies indicated that the presence of groups like acetohydrazide and cyano contributes significantly to the insecticidal activity. The efficacy of pyrrole derivatives can vary depending on the specific chemical structure, the target insect species, and the developmental stage of the insect.

Modulation of Specific Biological Pathways

Inhibition of Protein Glycation

Protein glycation, or the non-enzymatic reaction between sugars and proteins, leads to the formation of Advanced Glycation End Products (AGEs). This process is implicated in aging and various diseases, particularly diabetic complications. mdpi.com The search for compounds that can inhibit this process is of significant therapeutic interest.

Research has shown that a derivative of this compound, namely [5-(4-Pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid, possesses the ability to inhibit the glycation process of proteins in vitro. mdpi.com This finding suggests that the pyrrole acetic acid scaffold could be a valuable template for developing agents to combat pathological conditions associated with the accumulation of AGEs. mdpi.com

Hypoxia-Inducible Factor-1 (HIF-1) Pathway Modulation by Pyrrole-Carbaldehydes

The Hypoxia-Inducible Factor-1 (HIF-1) is a critical transcription factor that regulates cellular responses to low oxygen levels (hypoxia). nih.gov The HIF-1 pathway is involved in numerous physiological and pathological processes, including tumor progression and angiogenesis, making it an important therapeutic target. nih.govacs.org

Pyrrole-2-carbaldehyde derivatives have been identified as modulators of the HIF-1 pathway. A study investigating the effects of various pyrrole-2-carbaldehydes isolated from natural sources found that several compounds could activate the HIF-1 pathway. bmbreports.org This is in contrast to the more common goal of HIF-1 inhibition for anti-cancer therapies. Two compounds, in particular, demonstrated strong activation of HIF-1. bmbreports.org The modulation of this pathway by specific pyrrole structures highlights their potential to influence critical cellular processes, although the therapeutic application of HIF-1 activation would be context-dependent, potentially relevant in ischemic conditions rather than cancer. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of this compound, SAR analyses have provided valuable insights across their different biological applications.

For DNA Gyrase Inhibitors: In the development of pyrrolamide DNA gyrase inhibitors, SAR studies showed that substitutions on the pyrrole, piperidine, and other heterocyclic portions of the molecule were key to improving biochemical potency and cellular activity. nih.gov For instance, replacing a 4,5-dibromo-1H-pyrrole with a 3,4-dichloro-5-methyl-1H-pyrrole resulted in good inhibitory activity against E. coli gyrase. The position of the pyrrole moiety on the central scaffold (e.g., benzothiazole) also significantly influences inhibitory activity against different bacterial topoisomerases.

For Insecticidal Agents: In the context of insecticidal pyrrole derivatives, SAR analysis revealed that specific functional groups are critical for toxicity against pests like S. littoralis. Compounds containing an acetohydrazide moiety and a cyano group demonstrated particularly high activity. The nature and position of substituents on the aryl ring at the 5-position of the pyrrole core also modulate the insecticidal potency. rsc.org

For Other Targets: In the design of COX inhibitors, studies have shown that small structural changes, such as substituting the acetic acid group with a larger acidic group or increasing bulkiness at the 1-position of the pyrrole ring, can shift the inhibitory preference between COX-1 and COX-2. nih.gov This highlights the sensitivity of the biological activity to the specific chemical architecture of the derivatives.

Influence of Substituent Position and Nature on Biological Activity

The biological activity of derivatives of this compound is profoundly influenced by the nature and position of substituents on both the pyrrole ring and the acetic acid side chain. Structure-activity relationship (SAR) studies have revealed that even minor chemical modifications can lead to significant changes in potency and selectivity for various biological targets.

Substitutions on the Pyrrole Ring:

The pyrrole ring offers several positions (N-1, C-3, C-4, and C-5) for substitution, and modifications at each site can modulate biological activity. For instance, in the context of anti-inflammatory activity, the introduction of specific substituents can enhance the inhibition of enzymes like cyclooxygenase (COX). Studies on related pyrrole derivatives have shown that incorporating bulky aromatic groups at the C-4 and C-5 positions can be critical for potent enzyme inhibition. For example, the presence of vicinal diphenyl groups on the pyrrole ring has been found to be important for the inhibitory potency of certain pyrrole derivatives against metallo-β-lactamases.

Furthermore, the nature of the substituent on the pyrrole nitrogen (N-1) plays a significant role. N-benzylation, for instance, has been identified as a key feature for the inhibitory activity of some pyrrole derivatives. The electronic properties of the substituents are also crucial; electron-withdrawing or electron-donating groups can alter the electron density of the pyrrole ring, thereby affecting its interaction with biological targets.

Modifications of the Acetic Acid Side Chain:

The acetic acid moiety is a critical pharmacophore, often responsible for key interactions with target proteins. Bioisosteric replacement of the carboxylic acid group is a common strategy to improve pharmacokinetic properties and modulate activity. For instance, replacing the carboxylic acid with other acidic functional groups like tetrazoles or acyl sulfonamides can lead to compounds with enhanced metabolic stability and oral bioavailability.

The linker between the pyrrole ring and the carboxylic acid group also presents an opportunity for modification. Altering the length or rigidity of this linker can impact the orientation of the molecule within a binding site, thereby influencing its biological effect. For example, in a series of histone deacetylase inhibitors containing a pyrrole core, the nature of the chain connecting the pyrrole to a hydroxamate group significantly affected inhibitory activity, with an unsubstituted ethene chain generally being optimal.

The following table summarizes the observed influence of various substituents on the biological activity of pyrrole derivatives, which can be extrapolated to inform the design of novel this compound analogs.

| Modification Site | Substituent/Modification | Observed Effect on Biological Activity |

| Pyrrole Ring (C4, C5) | Bulky aromatic groups (e.g., diphenyl) | Can be crucial for potent enzyme inhibition. |

| Pyrrole Ring (N1) | Benzyl group | Important for inhibitory potency in some derivatives. |

| Acetic Acid Moiety | Bioisosteric replacement of carboxylic acid (e.g., tetrazole) | May enhance metabolic stability and bioavailability. |

| Linker Chain | Unsubstituted ethene chain | Found to be optimal for HDAC inhibitory activity in related structures. |

Stereochemical Considerations in Optimizing Bioactivity

Stereochemistry plays a pivotal role in the interaction of small molecules with their biological targets, which are themselves chiral. While specific studies on the stereoisomers of this compound are not extensively reported in the public domain, the principles of stereopharmacology strongly suggest that the stereochemical configuration of its derivatives would significantly impact their bioactivity.

If a chiral center is introduced into the molecule, for example, by substitution on the α-carbon of the acetic acid side chain, the resulting enantiomers would likely exhibit different pharmacological profiles. One enantiomer may bind with high affinity to a specific receptor or enzyme, while the other may be significantly less active or even interact with a different target, potentially leading to off-target effects.

The stereoselective synthesis of pyrrolidine derivatives, which are structurally related to pyrroles, is a well-established field, highlighting the importance of controlling stereochemistry in the development of drugs containing five-membered nitrogen heterocycles. These methods often employ chiral auxiliaries or catalysts to produce optically pure compounds.

In the context of optimizing the bioactivity of this compound derivatives, the following stereochemical aspects should be considered:

Introduction of Chiral Centers: The strategic introduction of stereocenters, for instance at the α-position of the acetic acid side chain or on substituents attached to the pyrrole ring, could lead to more potent and selective compounds.

Diastereomeric Control: In molecules with multiple stereocenters, controlling the relative stereochemistry to produce specific diastereomers would be crucial, as different diastereomers can have vastly different biological activities and physicochemical properties.

Conformational Restriction: Introducing conformational constraints, for example, by incorporating the acetic acid side chain into a rigid ring system, can lock the molecule into a bioactive conformation, potentially enhancing its affinity for the target.

The table below outlines key stereochemical considerations and their potential impact on the bioactivity of this compound derivatives.

| Stereochemical Feature | Potential Impact on Bioactivity |

| Enantiomeric Purity | Differential binding to chiral biological targets, leading to differences in potency and selectivity. |

| Diastereomeric Form | Varied pharmacological profiles and physicochemical properties among different diastereomers. |

| Conformational Rigidity | Enhanced binding affinity due to pre-organization of the molecule in a bioactive conformation. |

Computational and Theoretical Studies on 2 1h Pyrrol 2 Yl Acetic Acid Systems

Molecular Docking Simulations for Target Binding Affinity and Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a ligand, such as a derivative of 2-(1H-pyrrol-2-yl)acetic acid, might interact with a biological target, typically a protein or enzyme. The primary goals of molecular docking are to predict the binding mode and to estimate the binding affinity, often expressed as a docking score or binding energy.

In the context of this compound, molecular docking simulations can be employed to screen for potential biological targets and to optimize the structure of the compound to enhance its binding affinity. For instance, pyrrole-based compounds have been investigated as inhibitors for a variety of enzymes, including cyclooxygenases (COX-1 and COX-2), enoyl-ACP reductase, and dihydrofolate reductase. nih.govresearchgate.net Docking studies of new fused 1H-pyrroles have also been conducted to explore their interactions with targets like EGFR and CDK2. nih.gov

The docking process involves preparing the 3D structures of both the ligand and the target protein. The ligand's conformational flexibility is often explored to find the best fit within the protein's binding site. The scoring functions then calculate the binding energy, with more negative values indicating a stronger interaction. These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues in the active site of the target protein. For example, a study on pyrrolo[3,4-c]pyrrole (B14788784) derivatives identified specific interactions within the active site of COX enzymes.

Below is a hypothetical data table illustrating the kind of results that could be obtained from a molecular docking study of this compound against several potential enzyme targets.

| Target Enzyme | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |

| Cyclooxygenase-2 (COX-2) | 5KIR | -8.2 | Arg120, Tyr355, Ser530 |

| Enoyl-ACP Reductase (InhA) | 2NSD | -7.5 | Tyr158, Met199, Ile215 |

| Dihydrofolate Reductase (DHFR) | 1DF7 | -6.9 | Ile7, Phe31, Arg57 |

| Epidermal Growth Factor Receptor (EGFR) | 4HJO | -7.8 | Met769, Leu820, Cys773 |

Note: The data in this table is illustrative and based on typical values for similar compounds.

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations provide a detailed understanding of the electronic structure, stability, and reactivity of molecules. These methods are based on the principles of quantum mechanics and can be used to compute a wide range of molecular properties.

Density Functional Theory (DFT) is a popular quantum chemical method that is used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can be used to determine its optimized geometry, vibrational frequencies, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally implies higher reactivity.

DFT studies on related molecules like pyrrole-2-carboxylic acid have been performed to analyze conformational preferences and the influence of the pyrrole (B145914) moiety on π-electron delocalization and the strength of hydrogen bonds. researchgate.net Such calculations can also predict other properties like dipole moment, polarizability, and various spectroscopic parameters.

Here is a sample data table of properties for this compound that could be calculated using DFT.

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.8 D |

| Total Energy | -475 Hartree |

Note: The data in this table is illustrative and based on typical values for similar compounds.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites. The MEP is a plot of the electrostatic potential on the electron density surface of a molecule. It provides a visual representation of the regions that are rich or poor in electrons.

For this compound, an MEP map would show negative potential (typically colored in shades of red) around the electronegative oxygen atoms of the carboxylic acid group, indicating these are sites susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored in shades of blue) would be found around the hydrogen atoms, particularly the acidic proton of the carboxyl group and the N-H proton of the pyrrole ring, indicating these are sites for nucleophilic attack. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the molecule's reactivity in chemical reactions.

In Silico ADME/Tox Predictions for Drug Discovery Pipeline Development

In the process of drug discovery, it is essential to evaluate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of a potential drug candidate. In silico ADME/Tox prediction models play a critical role in the early stages of this process by identifying compounds with unfavorable pharmacokinetic profiles, thereby reducing the time and cost associated with experimental testing. ljmu.ac.uk

For this compound, a variety of computational tools can be used to predict its ADME/Tox properties. These predictions are based on the molecule's structure and physicochemical properties. Key parameters that are often evaluated include:

Absorption: Prediction of human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability).

Distribution: Prediction of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.

Excretion: Prediction of the route and rate of elimination from the body.

Toxicity: Assessment of potential toxicities such as carcinogenicity, mutagenicity, and cardiotoxicity (e.g., hERG inhibition).

The following table provides an example of in silico ADME/Tox predictions for this compound.

| ADME/Tox Property | Predicted Value/Classification |

| Human Intestinal Absorption (HIA) | High |

| Caco-2 Permeability | Moderate |

| Plasma Protein Binding (PPB) | Moderate |

| Blood-Brain Barrier (BBB) Penetration | Low |

| CYP2D6 Inhibition | Non-inhibitor |

| hERG Inhibition | Low risk |

| Mutagenicity (AMES test) | Non-mutagenic |

Note: The data in this table is illustrative and based on typical values for similar small molecules.

Reaction Mechanism Elucidation through Advanced Computational Chemistry

Advanced computational chemistry methods, particularly DFT, are powerful tools for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be mapped out. This provides valuable insights into the feasibility of a reaction, its kinetics, and the factors that control its selectivity.

For reactions involving this compound, computational studies can be used to investigate various aspects, such as its synthesis or its degradation pathways. For example, a DFT study on the decarboxylation of the closely related pyrrole-2-carboxylic acid has explored different concerted and stepwise mechanisms, highlighting the role of water and protonation in the reaction. researchgate.net Similarly, the mechanism for the synthesis of derivatives of this compound, such as the one-pot assembly of 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters, could be investigated to understand the formation of the pyrrole nucleus through the recyclization of a thiophene (B33073) core. researchgate.net

By modeling the potential energy surface of a reaction, computational chemists can identify the lowest energy pathway and predict the reaction's outcome. This knowledge is instrumental in optimizing reaction conditions to improve yields and to design more efficient synthetic routes.

Applications and Future Research Directions of 2 1h Pyrrol 2 Yl Acetic Acid

Development of Novel Therapeutic Agents

The inherent biological activity of the pyrrole (B145914) nucleus, combined with the functional handle of the acetic acid group, makes 2-(1H-pyrrol-2-yl)acetic acid a valuable starting point for the design and synthesis of new drugs.

Anti-Diabetic Complications Therapies

Derivatives of this compound have shown potential in addressing complications arising from diabetes. One notable derivative, [5-(4-pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid, has been synthesized and evaluated for its ability to inhibit the aldose reductase enzyme. nih.gov This enzyme is a key player in the polyol pathway, which becomes overactive in hyperglycemic conditions and contributes to diabetic complications such as neuropathy, nephropathy, and retinopathy. By inhibiting aldose reductase, this compound can potentially mitigate the long-term damage caused by high blood sugar. nih.gov

Furthermore, the same compound was found to inhibit the glycation process of proteins. nih.gov Advanced glycation end-products (AGEs) are formed when sugars react with proteins, and their accumulation is a major factor in the development and progression of diabetic complications. The ability of this derivative to interfere with this process highlights its therapeutic potential. nih.govnih.gov The general anti-diabetic potential of pyrrole-containing compounds is also an active area of research, with various derivatives being investigated for their ability to manage blood glucose levels. rsc.orgresearchgate.net

| Derivative | Mechanism of Action | Potential Therapeutic Application |

| [5-(4-Pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid | Inhibition of aldose reductase and protein glycation nih.gov | Diabetic neuropathy, nephropathy, retinopathy nih.gov |

Anti-Inflammatory Drug Discovery Programs

The pyrrole scaffold is a well-established feature in several non-steroidal anti-inflammatory drugs (NSAIDs), such as tolmetin (B1215870) and ketorolac. researchgate.netnih.gov This has spurred interest in developing new anti-inflammatory agents based on the this compound structure. Research in this area has focused on the design of derivatives that can act as inhibitors of cyclooxygenase (COX) enzymes, which are central to the inflammatory process. nih.gov

Studies have shown that modifications to the pyrrole ring and the acetic acid side chain can lead to potent and selective COX inhibitors. nih.gov For instance, the synthesis of various N-pyrrolylcarboxylic acids has yielded compounds with significant COX-2 inhibitory activity. researchgate.net The development of selective COX-2 inhibitors is a key goal in anti-inflammatory drug discovery, as they are expected to have a better gastrointestinal safety profile compared to non-selective NSAIDs. The structural insights gained from these studies are paving the way for the creation of a new generation of pyrrole-based anti-inflammatory drugs. nih.gov

| Compound Class | Target | Desired Outcome |

| Pyrrole-based NSAIDs | Cyclooxygenase (COX) enzymes nih.gov | Reduction of inflammation and pain |

| N-pyrrolylcarboxylic acids | Selective COX-2 inhibition researchgate.net | Effective anti-inflammatory action with improved gastrointestinal safety |

Antimicrobial Drug Development

The search for novel antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. Pyrrole derivatives have demonstrated a broad spectrum of antimicrobial activity, making this compound an attractive template for the development of new antibacterial and antifungal drugs.

Numerous studies have reported the synthesis of novel pyrrole derivatives and their evaluation against various pathogenic microbes. For example, certain pyrrole-based chalcones have shown potent antifungal activity against Candida krusei. mdpi.com Other research has focused on the synthesis of 2-aminopyrrole-3-carbonitriles and their subsequent conversion into a variety of pyrrole derivatives that exhibit promising activity against both Gram-positive and Gram-negative bacteria. researchgate.net The versatility of the pyrrole ring allows for the introduction of different functional groups, enabling the fine-tuning of antimicrobial potency and spectrum.

| Derivative Type | Target Organisms | Notable Activity |

| Pyrrole-based chalcones | Candida krusei mdpi.com | Potent antifungal effects mdpi.com |

| 2-Amino-4,5-diphenyl-1-substituted-1H-pyrrole-3-carbonitriles | Gram-positive and Gram-negative bacteria researchgate.net | Promising antimicrobial activity researchgate.net |

Anticancer Therapeutics

The pyrrole moiety is present in a number of compounds with recognized anticancer properties. This has led to the investigation of this compound derivatives as potential anticancer agents. Research in this field has explored the synthesis of various analogs and their cytotoxic effects on different cancer cell lines.

For instance, a series of new pyrrole-based chalcones were designed and synthesized, with some compounds demonstrating selective anticancer activity. One derivative was found to be more effective and selective against the A549 human lung adenocarcinoma cell line than the established chemotherapy drug cisplatin. mdpi.com Another compound in the same series showed selective activity against the HepG2 human hepatocellular carcinoma cell line. mdpi.com These findings underscore the potential of the this compound scaffold in the development of novel and more targeted cancer therapies.

Agrochemical Applications, including Insecticides

Beyond its therapeutic potential, this compound and its derivatives have shown promise in the field of agrochemicals, particularly as insecticides. The development of new insecticidal agents is crucial for crop protection and managing insect-borne diseases.

A study focused on the synthesis of a series of biologically active pyrrole derivatives, including 2-[(3-cyano-5-aryl-1H-pyrrol-2-yl)thio]acetic acids, and evaluated their toxicological effects against the cotton leafworm, Spodoptera littoralis. nih.gov Several of the synthesized compounds exhibited high insecticidal bioefficacy, with some showing potent activity at very low concentrations. nih.gov This research highlights the potential of using the this compound framework to discover and develop new and effective insecticides for agricultural use. nih.gov

Bioconjugation and Linker Chemistry Utilizing Acetic Acid Moieties

The acetic acid moiety of this compound provides a valuable functional group for applications in bioconjugation and linker chemistry. Bioconjugation involves the chemical linking of two molecules, at least one of which is a biomolecule, to create a new complex with combined properties. This technique is widely used in drug delivery, diagnostics, and various research applications.

The carboxylic acid group can be readily activated to form an amide bond with the amine groups of proteins or other biomolecules. This covalent linkage is stable under physiological conditions, a critical requirement for many bioconjugation applications. nih.gov While specific examples of this compound being used as a linker in commercially available products are not widely documented, the chemical principles of using carboxylic acid-containing molecules as linkers are well-established. lumiprobe.com The pyrrole ring itself can also be further functionalized to introduce other reactive groups, enhancing the versatility of this scaffold as a linker. The potential to create bifunctional linkers, where one end attaches to a biomolecule and the other to a drug or imaging agent, makes this compound a compound of interest for future developments in this field. nih.govmdpi.com

Materials Science Applications, including Conductive Polymers and Biosensors

The integration of a carboxylic acid group onto a conductive polymer backbone is a key strategy for developing advanced materials for biomedical applications, particularly biosensors. The acid moiety provides a convenient anchor point for the covalent immobilization of biomolecules such as enzymes, antibodies, or DNA. This ensures a stable and robust attachment, preventing leaching of the biological component while maintaining its activity. ijacskros.commdpi.com